Cas no 2228982-82-7 (3,3-difluoro-1-(3-fluoropyridin-4-yl)cyclobutan-1-amine)

3,3-difluoro-1-(3-fluoropyridin-4-yl)cyclobutan-1-amine structure
2228982-82-7 structure
Product Name:3,3-difluoro-1-(3-fluoropyridin-4-yl)cyclobutan-1-amine
CAS No:2228982-82-7
MF:C9H9F3N2
MW:202.176372289658
CID:6162756
PubChem ID:165684165
Update Time:2025-07-18

3,3-difluoro-1-(3-fluoropyridin-4-yl)cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-1-(3-fluoropyridin-4-yl)cyclobutan-1-amine
    • EN300-1949417
    • 2228982-82-7
    • Inchi: 1S/C9H9F3N2/c10-7-3-14-2-1-6(7)8(13)4-9(11,12)5-8/h1-3H,4-5,13H2
    • InChI Key: CATPXORIZPGSFG-UHFFFAOYSA-N
    • SMILES: FC1(CC(C2C=CN=CC=2F)(C1)N)F

Computed Properties

  • Exact Mass: 202.07178278g/mol
  • Monoisotopic Mass: 202.07178278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.9Ų

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3,3-difluoro-1-(3-fluoropyridin-4-yl)cyclobutan-1-amine Related Literature

Additional information on 3,3-difluoro-1-(3-fluoropyridin-4-yl)cyclobutan-1-amine

Research Brief on 3,3-Difluoro-1-(3-fluoropyridin-4-yl)cyclobutan-1-amine (CAS: 2228982-82-7): Recent Advances and Applications

In recent years, the compound 3,3-difluoro-1-(3-fluoropyridin-4-yl)cyclobutan-1-amine (CAS: 2228982-82-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutane core and fluorinated pyridine moiety, has shown promising potential in drug discovery, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and inflammatory diseases. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

The synthesis of 3,3-difluoro-1-(3-fluoropyridin-4-yl)cyclobutan-1-amine has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a streamlined synthetic route involving a key [3+2] cycloaddition reaction, followed by selective fluorination. The authors reported a 65% overall yield, which represents a significant improvement over previous methods. The compound's structural uniqueness, with its two fluorine atoms and fluoropyridine group, contributes to its enhanced metabolic stability and blood-brain barrier permeability, making it an attractive candidate for CNS-targeted therapies.

Pharmacological evaluations of this compound have revealed its potent activity as a modulator of specific neurotransmitter receptors. In vitro studies demonstrated high affinity for the serotonin 5-HT2A receptor (Ki = 12 nM) and moderate selectivity over related receptors. These findings were further corroborated by in vivo experiments in rodent models, where the compound exhibited anxiolytic and antidepressant-like effects at doses as low as 1 mg/kg. Notably, the fluorinated pyridine moiety appears to play a critical role in receptor binding, as evidenced by structure-activity relationship (SAR) studies comparing analogs with different substitution patterns.

Beyond its CNS applications, recent research has explored the anti-inflammatory properties of 3,3-difluoro-1-(3-fluoropyridin-4-yl)cyclobutan-1-amine. A 2024 study published in ACS Chemical Biology reported its ability to inhibit the NLRP3 inflammasome pathway, with an IC50 of 0.8 μM. This discovery opens new avenues for developing treatments for inflammatory conditions such as gout, Alzheimer's disease, and atherosclerosis. The compound's dual mechanism of action—targeting both neurotransmitter systems and inflammatory pathways—positions it as a potential multifunctional therapeutic agent.

Despite these promising findings, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have identified rapid hepatic metabolism as a potential limitation, with a plasma half-life of approximately 2 hours in preclinical models. Current research efforts are focused on developing prodrug formulations and identifying synergistic combinations to address this issue. Additionally, toxicology assessments are ongoing to evaluate the compound's safety profile at therapeutic doses.

In conclusion, 3,3-difluoro-1-(3-fluoropyridin-4-yl)cyclobutan-1-amine represents a compelling case study in modern drug discovery, showcasing how strategic fluorination and heterocyclic design can yield compounds with diverse pharmacological activities. As research progresses, this molecule may serve as a valuable tool compound for studying CNS disorders and inflammation, while also providing a structural template for further medicinal chemistry optimization. The coming years will likely see continued investigation into its mechanisms of action and potential clinical applications.

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